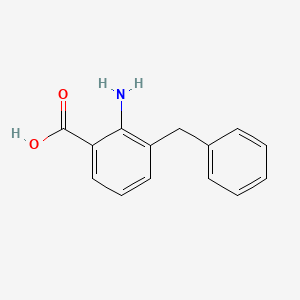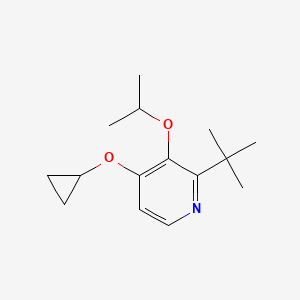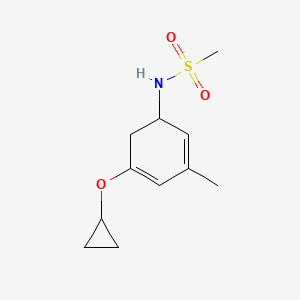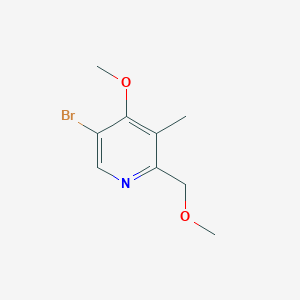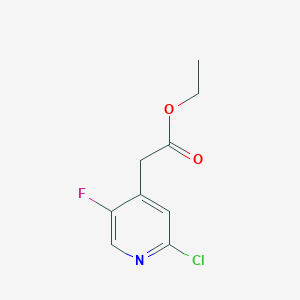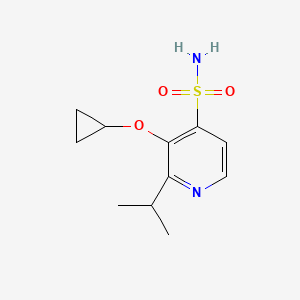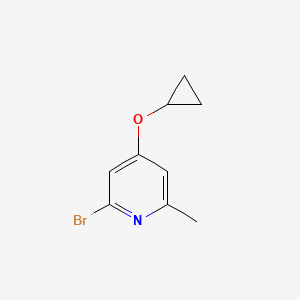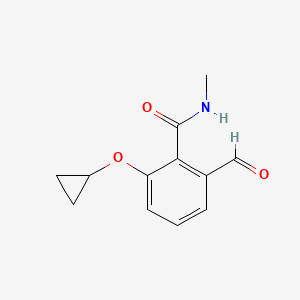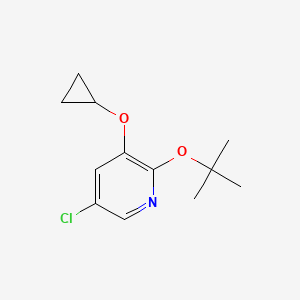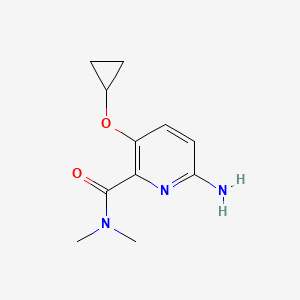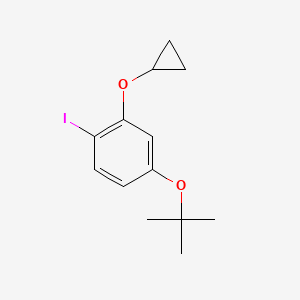
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene is an organic compound with the molecular formula C13H17IO2. It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with an iodine atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with tert-butoxy and cyclopropoxy groups.
Functionalization: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added using cyclopropanol and a suitable base.
Analyse Chemischer Reaktionen
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The tert-butoxy and cyclopropoxy groups can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Similar structure but different positioning of functional groups.
4-Tert-butyl-2-cyclopropoxy-1-iodobenzene: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-Tert-butoxy-2-cyclopropoxy-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Eigenschaften
Molekularformel |
C13H17IO2 |
|---|---|
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-10-6-7-11(14)12(8-10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
RTKUYHKJSALPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



